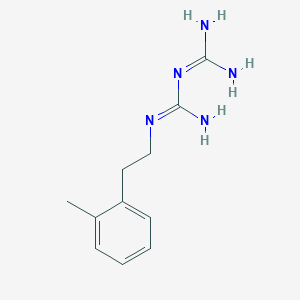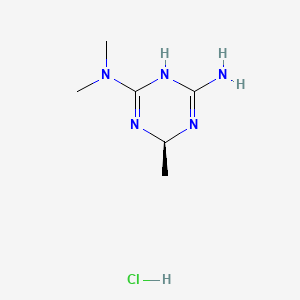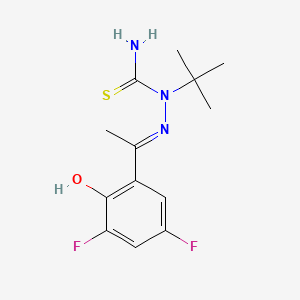
ITX5061
Descripción general
Descripción
ITX-5061 es un compuesto de molécula pequeña conocido por su función como antagonista del receptor barredor B1. Ha sido estudiado ampliamente por su potencial en el tratamiento de infecciones por el virus de la hepatitis C al inhibir la entrada del virus a las células hepáticas . ITX-5061 también ha mostrado promesa en el aumento de los niveles de lipoproteínas de alta densidad en estudios en animales y humanos .
Aplicaciones Científicas De Investigación
ITX-5061 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: ITX-5061 se utiliza como compuesto de herramienta para estudiar la vía del receptor barredor B1 y su papel en el metabolismo de lípidos.
Biología: El compuesto se utiliza para investigar los mecanismos de entrada del virus de la hepatitis C a las células hepáticas y para desarrollar nuevas terapias antivirales.
Medicina: ITX-5061 ha sido estudiado en ensayos clínicos por su potencial para tratar infecciones por el virus de la hepatitis C y para aumentar los niveles de lipoproteínas de alta densidad en pacientes.
Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a la vía del receptor barredor B1
Mecanismo De Acción
ITX-5061 ejerce sus efectos al antagonizar el receptor barredor B1, una proteína involucrada en el metabolismo de lípidos y la entrada del virus de la hepatitis C a las células hepáticas. Al inhibir este receptor, ITX-5061 evita que el virus ingrese e infecte las células hepáticas, reduciendo así la replicación viral y la propagación. El compuesto también promueve el aumento de los niveles de lipoproteínas de alta densidad al modular la vía del receptor barredor B1 .
Análisis Bioquímico
Biochemical Properties
ITX5061 interacts with the scavenger receptor B1 (SR-B1), a transmembrane protein found in numerous cell types, including the liver . In vitro, this compound differentially binds to SR-B1 expressing cells and specifically inhibits the binding of soluble HCV E2 .
Cellular Effects
This compound impedes HCV replication by inhibiting the entry of the virus into cells . This effect is achieved through the inhibition of SR-B1, which is involved in HCV entry .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an antagonist of SR-B1 . By binding to SR-B1, this compound inhibits the interaction between this receptor and the HCV E2 protein, thereby preventing the entry of the virus into cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in phase 1 clinical trials in HCV-infected humans
Dosage Effects in Animal Models
In animal models, treatment with this compound resulted in a 50% increase in HDL-C levels compared to baseline . The effects of different dosages of this compound in animal models have not been fully explored .
Metabolic Pathways
Given its role as an antagonist of SR-B1, it may influence lipid metabolism, as SR-B1 is known to play a role in the uptake of lipids into cells .
Subcellular Localization
Given its interaction with SR-B1, a transmembrane protein, it is likely that this compound interacts with cellular membranes
Métodos De Preparación
La síntesis de ITX-5061 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. . Los métodos de producción industrial para ITX-5061 también son propiedad, pero generalmente implican procesos de síntesis y purificación a gran escala para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
ITX-5061 experimenta diversas reacciones químicas, que incluyen:
Oxidación: ITX-5061 puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede ser reducido para formar derivados reducidos.
Sustitución: ITX-5061 puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos para facilitar las reacciones.
Comparación Con Compuestos Similares
ITX-5061 es único en su doble función como antagonista del receptor barredor B1 e inhibidor tipo II de la proteína quinasa 38 activada por mitógeno. Los compuestos similares incluyen:
BILN2061: Un inhibidor de la proteasa del virus de la hepatitis C.
VX950: Otro inhibidor de la proteasa del virus de la hepatitis C.
2′-C-metiladenosina: Un inhibidor de la polimerasa del virus de la hepatitis C. Estos compuestos difieren de ITX-5061 en sus objetivos específicos y mecanismos de acción. .
Propiedades
IUPAC Name |
N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIJBYYMEBOTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. p38 MAP kinase is a key component of the signaling pathway that regulates the body's production of inflammatory mediators, including TNFα and IL-1 beta. It has been demonstrated to be truly disease-modifying: it stops the destruction of joint tissue that is the underlying disease pathology in rheumatoid arthritis. | |
| Record name | KC706 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1252679-52-9 | |
| Record name | ITX 5061 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITX-5061 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ITX5061 interact with its target and what are the downstream effects?
A1: this compound acts as an antagonist of the scavenger receptor class B type I (SR-BI). [, , ] This receptor plays a crucial role in the uptake of high-density lipoprotein cholesterol (HDL-C) by the liver. [] By inhibiting SR-BI, this compound reduces the hepatic uptake of HDL-C, leading to increased HDL-C and apolipoprotein A-I (apoA-I) levels in the plasma. [] Additionally, this compound has been shown to block the entry of the hepatitis C virus (HCV) into hepatocytes by interfering with SR-BI-mediated viral entry. [, , ]
Q2: What is the impact of this compound on HCV infection after liver transplantation?
A2: Studies indicate that this compound can reduce plasma HCV RNA levels following liver transplantation, particularly in patients infected with genotype 1 HCV. [, ] While it may not completely prevent HCV infection of the graft, this compound appears to slow down viral evolution, suggesting a potential role in combination therapy. []
Q3: Are there any pre-clinical studies demonstrating the potential of this compound in cancer treatment?
A3: Research suggests that this compound might be beneficial in treating castration-resistant prostate cancer (CRPC) characterized by Sprouty2 (SPRY2) deficiency. [, ] SPRY2-deficient CRPC relies on cholesterol uptake for androgen biosynthesis, and this compound, by blocking SRB1-mediated cholesterol uptake, showed efficacy in reducing treatment resistance in pre-clinical models. [, ]
Q4: What is known about the safety and tolerability of this compound in humans?
A4: Clinical trials investigating this compound in HCV-infected patients have demonstrated that the drug is generally safe and well-tolerated when administered orally at a dose of 150 mg/day for up to 28 days. [, ]
Q5: Are there any other potential therapeutic applications of this compound being explored?
A5: Beyond HCV infection and CRPC, the potential of this compound as a therapeutic agent for other conditions remains an area of active research. The role of SR-BI in various physiological and pathological processes suggests that targeting this receptor with this compound could have broader therapeutic implications.
Q6: What are the limitations of using this compound as a standalone therapy for HCV infection?
A6: While this compound shows promise in reducing viral load and evolution, research suggests that combining it with HCV replication inhibitors might be necessary for optimal efficacy. [] This is likely due to the presence of extrahepatic HCV reservoirs that contribute to viral persistence. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)








![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
